2-((4-Oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetic acid
Description
Properties
IUPAC Name |
2-(4-oxospiro[3H-chromene-2,1'-cyclohexane]-7-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c17-13-9-16(6-2-1-3-7-16)21-14-8-11(4-5-12(13)14)20-10-15(18)19/h4-5,8H,1-3,6-7,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUKQYABAYIDRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Spirocyclization: The chroman intermediate undergoes a spirocyclization reaction with a cyclohexanone derivative, forming the spirocyclic structure.
Introduction of the Oxo Group: The oxo group at the 4-position of the chroman ring can be introduced via an oxidation reaction using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Etherification: The final step involves the etherification of the chroman-cyclohexane intermediate with chloroacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of 2-((4-Oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-Oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the oxo group to a hydroxyl group, altering the compound’s reactivity.
Esterification: The carboxylic acid moiety can undergo esterification reactions with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent, or potassium permanganate.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of a base.
Esterification: Alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ether derivatives.
Esterification: Formation of esters.
Scientific Research Applications
2-((4-Oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((4-Oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The oxo group and the spirocyclic structure play crucial roles in its reactivity and binding affinity. The compound may act as an enzyme inhibitor, receptor modulator, or signaling pathway regulator, depending on the context of its application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Spirocyclic Derivatives with Heterocyclic Modifications
2-((1'-Acetyl-4-oxospiro[chroman-2,4′-piperidin]-7-yl)oxy)acetic Acid
- Structure : Replaces the cyclohexane ring with a piperidin ring, introducing a nitrogen atom and an acetyl group.
- Molecular Formula: C₁₇H₁₉NO₆ (MW 333.34 g/mol).
- The acetyl group may influence metabolic stability .
[(4'-tert-Butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic Acid
Chromen-4-one Derivatives with Substituent Variations
2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)-2-phenylacetic Acid
- Structure : Features phenyl groups at the 4-position of the chromen ring and the α-carbon of the acetic acid.
- Molecular Formula : C₂₃H₁₆O₅ (MW 372.37 g/mol).
2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic Acid
Alkylated and Esterified Derivatives
2-[(8-Hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetic Acid
- Structure : Cyclopenta-fused chromen core with a hexyl chain.
- Molecular Formula : C₁₈H₂₂O₅ (MW 318.40 g/mol).
- Impact : The hexyl chain significantly enhances lipophilicity (LogP ≈ 4.2), favoring passive diffusion across biological membranes but limiting solubility .
Methyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate
Key Data Table: Structural and Functional Comparison
Research Findings and Trends
- Spirocyclic vs. Non-Spiro Derivatives: Spiro systems (e.g., cyclohexan or piperidin) confer conformational rigidity, which can enhance selectivity in receptor binding compared to planar chromen-4-one analogs .
- Substituent Effects :
- Biological Activities : While the parent compound (CAS 135111-36-3) is primarily an intermediate, structural analogs demonstrate direct bioactivities (e.g., antimicrobial, antioxidant), underscoring the importance of substituent design .
Biological Activity
2-((4-Oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetic acid is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure
The chemical structure of this compound comprises a chroman ring fused to a cyclohexane, with an acetic acid functional group linked via an ether bond. This structural arrangement contributes to its distinct reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. The rigid spirocyclic framework enhances its biological interactions compared to linear analogs. For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of pathogens, suggesting a mechanism of action that may involve disruption of microbial cell membranes or interference with metabolic pathways .
Table 1: Antimicrobial Activity Against Various Strains
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 18 |
Anticancer Activity
In addition to its antimicrobial properties, the compound has been evaluated for its anticancer potential. Studies have indicated that it may act as an inhibitor of key signaling pathways involved in cancer cell proliferation. For example, compounds structurally related to this compound have shown inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in various cancers .
Table 2: Anticancer Activity and Mechanisms
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| EGFR Inhibition | Competitive inhibition of ligand binding | |
| Tubulin Polymerization | Disruption of microtubule assembly |
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step reactions that can modify its biological activity. Structural modifications can lead to enhanced potency or selectivity against specific targets. For instance, variations in the acetic acid moiety or the chroman structure can significantly impact the compound's interaction profiles with biological macromolecules.
Table 3: Structural Variants and Biological Activities
| Compound Variant | Structural Features | Biological Activity |
|---|---|---|
| 7-Hydroxyspiro[chromane-2,1'-cyclohexan]-4-one | Similar spirocyclic framework | Anti-inflammatory |
| Acetic acid N'-[(7-hydroxychromen-4-yl)-acetyl] hydrazide | Hydrazide derivative | Diverse biological activities |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models. For instance, one study demonstrated that a derivative exhibited potent activity against resistant strains of bacteria and showed low cytotoxicity in mammalian cells, indicating a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-((4-Oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetic acid?
- Methodological Answer : The synthesis of structurally related chromen-7-yl acetic acid derivatives typically involves multi-step routes, including:
- Knoevenagel condensation to form the spirocyclic chroman-cyclohexan backbone.
- Etherification using bromoacetic acid or its derivatives to introduce the acetic acid moiety at the 7-hydroxy position of the chroman ring.
- Purification via recrystallization or column chromatography, with purity validation by HPLC (≥98%) .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- X-ray crystallography for absolute configuration determination, as demonstrated in ethyl 2-[(2-oxo-2H-chromen-7-yl)-oxy]acetate derivatives .
- Spectroscopic techniques :
- NMR (¹H/¹³C) to confirm spirocyclic connectivity and substituent positions.
- FT-IR to verify carbonyl (C=O) and ether (C-O-C) functional groups.
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-compliant safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Keep in a cool, dry environment (<25°C) in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Methodological Answer :
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) to confirm peak assignments.
- Dynamic NMR : Investigate conformational flexibility in solution that may cause signal splitting .
- Crystallographic symmetry : Assess if crystallographic disorder (e.g., in X-ray structures) affects spectral interpretations .
Q. What experimental design strategies mitigate organic degradation during long-term studies?
- Methodological Answer :
- Temperature control : Store samples at 4°C or lower to slow decomposition, as organic degradation rates increase with temperature .
- Stabilizers : Add antioxidants (e.g., BHT) or inert gas purging (N₂/Ar) to minimize oxidation.
- Real-time monitoring : Use HPLC or UV-Vis spectroscopy at periodic intervals to track degradation .
Q. How to establish structure-activity relationships (SAR) for bioactivity studies?
- Methodological Answer :
- Analog synthesis : Modify the spirocyclic core (e.g., substituents on the cyclohexan or chroman rings) and test biological activity.
- Computational modeling : Perform docking studies to assess binding affinity with target proteins (e.g., enzymes or receptors).
- Data correlation : Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) with activity metrics .
Q. What strategies address low reproducibility in synthetic yields?
- Methodological Answer :
- Reagent quality : Use freshly distilled solvents and high-purity starting materials to avoid side reactions.
- Reaction monitoring : Employ TLC or in-situ IR to track reaction progress and optimize termination points.
- Scale-up adjustments : Re-evaluate mixing efficiency and heat transfer for larger batches, as micro-scale conditions may not translate directly .
Data Analysis and Contradiction Management
Q. How to reconcile discrepancies between computational and experimental solubility data?
- Methodological Answer :
- Solvent selection : Test solubility in multiple solvents (e.g., DMSO, ethanol) to account for polarity mismatches in predictions.
- Experimental validation : Use shake-flask or nephelometry methods under controlled pH and temperature .
- Model refinement : Adjust computational parameters (e.g., COSMO-RS) to better align with empirical observations.
Q. What analytical methods confirm the absence of stereochemical impurities?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
